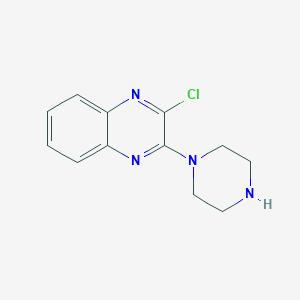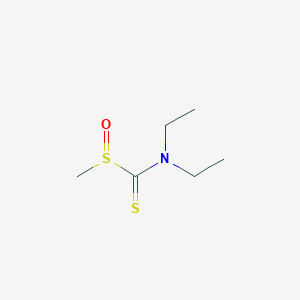
S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシド
概要
説明
“Methyl-N,N-diethylthiocarbamate” is a compound used in the production of pharmaceutical ingredients . It is a reagent in the synthesis of S-Methyl-N,N-diethylthiocarbamate Sulfoxide, which is an oxygenated metabolite of Disulfiram (Antabuse) that is capable of in vitro inactivation of liver mitochondrial aldehyde dehydrogenase .
Synthesis Analysis
Dithiocarbamates, the class of compounds to which Methyl-N,N-diethylthiocarbamate belongs, are formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media or alcoholic solution . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .Molecular Structure Analysis
The molecular formula of Methyl-N,N-diethylthiocarbamate is CHNOS . Its average mass is 179.303 Da and its monoisotopic mass is 179.043854 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Methyl-N,N-diethylthiocarbamate include a density of 1.2±0.1 g/cm3, boiling point of 265.8±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, and enthalpy of vaporization of 50.4±3.0 kJ/mol .科学的研究の応用
腫瘍学:がん幹細胞の標的化
S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシド: は、特にがん幹細胞(CSC)の標的化におけるがん治療の潜在的な可能性について調査されています。CSCは、標準的ながん治療に対する耐性と、再発や転移における役割で知られています。CSCのマーカーであるアルデヒド脱水素酵素(ALDH)活性を阻害するこの化合物の能力が研究されています。 しかし、がん細胞の生存能力を損なうことはなく、その抗がん活性はALDH阻害に関連していないことを示唆しています .
神経保護:脳卒中療法
この化合物は、脳卒中の新規治療法として有望視されています。脳卒中中にニューロンへの興奮毒性損傷を軽減するのに役立つ、グルタミン酸受容体の部分的アンタゴニストとして作用します。 研究では、低酸素/再酸素化条件下での初代皮質ニューロン培養における神経保護効果と、脳梗塞サイズの縮小の可能性が実証されており、脳卒中の管理における重要な役割を示しています .
薬物動態:腎臓ミクロソームにおける代謝
ヒト腎臓ミクロソームにおけるフラビンモノオキシゲナーゼによるS-メチル-N,N-ジエチルジチオカルバミン酸スルホキシドの代謝が調べられています。 代謝経路と、CYP450アイソフォームやフラビンモノオキシゲナーゼなどのさまざまな酵素の役割を理解することは、この化合物の薬物動態と潜在的な治療応用を評価するために不可欠です .
アルコール乱用治療:ジスルフィラムの代謝物
アルコール抑止薬であるジスルフィラムの代謝物として、S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシドは、アルコール乱用の治療において関連性があります。 MeDDCスルフィンからスルホキシド型への変換は、アルコール摂取を阻止するジスルフィラムの有効性に寄与する代謝過程の重要なステップです .
プロテオミクス:タンパク質凝集への影響
研究では、この化合物の代謝物が銅と組み合わせると、p97/VCPセグレガーゼのサブユニットであるNPL4の凝集につながることが示されています。 このプロセスは、BRCA1およびBRCA2欠損細胞に対する細胞毒性と関連付けられており、腫瘍学におけるプロテオミクス効果と潜在的な治療応用に関する洞察を提供しています .
小胞体ストレス:アポトーシス経路の調節
この化合物は、アポトーシスと小胞体(ER)ストレスに関与するタンパク質の発現に影響を与えることが示されています。 アポトーシス誘導タンパク質と抗アポトーシスタンパク質、およびヒートショックタンパク質のレベルを調節することにより、S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシドは、ERストレスとアポトーシスが重要な役割を果たす状態において治療上の利点を提供する可能性があります .
神経伝達物質の放出:ドーパミンへの影響
脳卒中治療に関連する研究では、この化合物は、高カリウム誘導による線条体ドーパミン放出を増加させることが観察されています。 これは、S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシドの存在下では、虚血状態のニューロンがより多く生存することを示唆しており、神経伝達物質の放出とニューロンの生存への潜在的な影響を強調しています .
抗グリオシス:グリア瘢痕形成の予防
さらに、S-メチル-N,N-ジエチルジチオカルバミン酸スルホキシドは、CNS損傷後にグリア瘢痕形成につながるグリオシスを予防することと関連付けられています。 グリオシスを阻害することで、この化合物は、神経疾患における回復の改善と長期的な損傷の軽減に貢献する可能性があります .
作用機序
- Its primary targets are glutamate receptors, specifically N-methyl-d-aspartate (NMDA) receptors. By attenuating receptor activity, DETC-MeSO aims to protect neurons from excitotoxic damage .
- The reduction in NMDA receptor activity leads to decreased calcium influx, ultimately protecting neurons from excitotoxic damage .
- Increased expression of anti-apoptotic proteins and decreased pro-apoptotic proteins contribute to its neuroprotective effects .
- Several isoforms of cytochrome P450 (CYP450) and flavin monooxygenase (FMO) metabolize MeDDC in the liver .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
将来の方向性
生化学分析
Biochemical Properties
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide has been shown to inhibit the activity of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes . It does not impair cancer cell viability .
Cellular Effects
It has been suggested that it does not directly inhibit ALDH activity in diverse human cell types .
Molecular Mechanism
The molecular mechanism of S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is complex. It is known to inhibit ALDH activity, but it does not impair cancer cell viability . This suggests that its anti-cancer activity does not involve ALDH inhibition .
Metabolic Pathways
S-Methyl-N,N-diethyldithiocarbamate Sulfoxide is involved in the inhibition of the ALDH enzyme, which plays a key role in the metabolism of aldehydes
特性
IUPAC Name |
N,N-diethyl-1-methylsulfinylmethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS2/c1-4-7(5-2)6(9)10(3)8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQRMNXBTDRJEKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)S(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436631 | |
| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145195-14-8 | |
| Record name | S-Methyl-N,N-diethyldithiocarbamate Sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,5,9-Tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B180656.png)

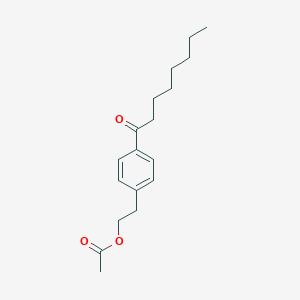
![4-isocyanato-2-methyl-1-[4-[(trifluoromethyl)thio]phenoxy]Benzene](/img/structure/B180662.png)
![7-Methoxyimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B180663.png)
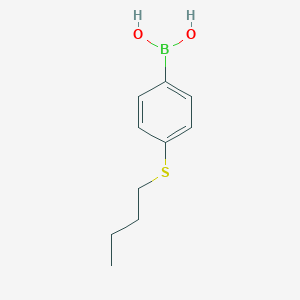
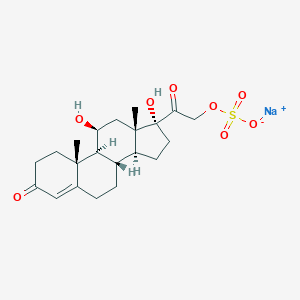
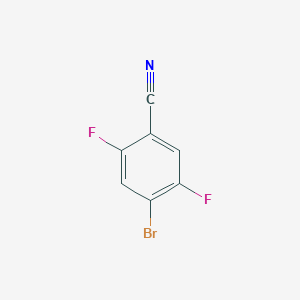
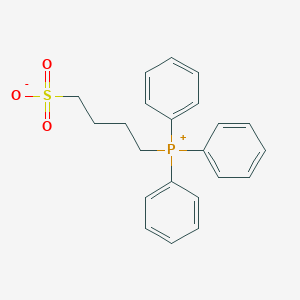

![1-[4-(4-Ethylcyclohexyl)cyclohexyl]-4-fluorobenzene](/img/structure/B180680.png)
![4,8-Dibromobenzo[1,2-c:4,5-c']bis([1,2,5]thiadiazole)](/img/structure/B180681.png)
